molecular formula C13H23NO3 B1378925 (3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole CAS No. 318502-89-5

(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole

Cat. No. B1378925
M. Wt: 241.33 g/mol
InChI Key: ISZLPPFTZXTGHT-JKIOLJMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole (hereafter referred to as “the compound”) is a synthetic organic compound with a wide range of potential applications in scientific research. The compound is a derivative of the isoindole class of compounds and is characterized by its unique structure, which includes a cyclic five-membered ring and a hydroxy group. The compound has been investigated for its potential uses in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Chemical Structure and Synthesis

The compound (3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole belongs to a class of chemicals known for their complex structures and potential applications in various fields of research. Studies have explored the synthesis, structural analysis, and applications of isoindole derivatives, highlighting their significance in scientific research. For instance, the structure of benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate demonstrates the non-planarity of the octahydro-1H-isoindole ring, which adopts a chair and envelope conformation for its six and five-membered rings, respectively, showcasing the compound's complex stereochemistry (Shang, Xu, Zheng, & Zhang, 2012).

Applications in Synthesis of Hypoglycemic Agents

Isoindole derivatives have been employed in the synthesis of mitiglinide, a hypoglycemic agent, demonstrating their utility in the development of therapeutic agents. The novel synthesis approach for mitiglinide using isoindole derivatives highlights their importance in medicinal chemistry and drug development (Huang & Cen, 2007).

Photophysical Properties and Material Science Applications

Isoindole compounds have found applications in materials science, particularly in the study of photophysical properties and the synthesis of fluorescent materials. Aminophthalimide derivatives based on isoindole, investigated for their solvent effects on photophysical properties, exemplify the potential of isoindole derivatives in developing environmentally sensitive fluorescent probes and other applications in the laser industry and biology (Tan, Bozkurt, & Kara, 2017).

Catalytic Applications and Chemical Transformations

The versatility of isoindole derivatives extends to catalysis, where they have been utilized in palladium-catalyzed cascade approaches for synthesizing complex molecular structures. The development of synthetic methods for benzo[f]isoindole diones showcases the catalytic potential of these compounds in facilitating novel chemical transformations (Cheng, Meng, Wang, Zhao, Wang, & Ji, 2021).

properties

IUPAC Name

tert-butyl (3aR,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZLPPFTZXTGHT-JKIOLJMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCC(C[C@H]2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole
Reactant of Route 2
(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole
Reactant of Route 3
(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole
Reactant of Route 4
Reactant of Route 4
(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole
Reactant of Route 5
(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole
Reactant of Route 6
Reactant of Route 6
(3Ar,7as)-rel-2-boc-5-hydroxy-octahydro-2h-isoindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.